N~4~-(3-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. The presence of various substituents, such as phenyl and pyridinyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the pyrimidine ring, resulting in the pyrazolo[3,4-d]pyrimidine core.
Introduction of substituents:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to modulate specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the nature and position of substituents, leading to variations in their biological activities and chemical properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar bicyclic structure but with a different arrangement of nitrogen atoms, resulting in distinct chemical and biological properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds contain a thiophene ring fused to a pyrimidine ring, offering unique electronic and steric properties compared to pyrazolo[3,4-d]pyrimidines.
The uniqueness of N4-(3-METHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N7 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H21N7/c1-17-7-5-9-19(13-17)28-22-21-16-27-31(20-10-3-2-4-11-20)23(21)30-24(29-22)26-15-18-8-6-12-25-14-18/h2-14,16H,15H2,1H3,(H2,26,28,29,30) |
InChI Key |
CTFAGXCBYSEVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.